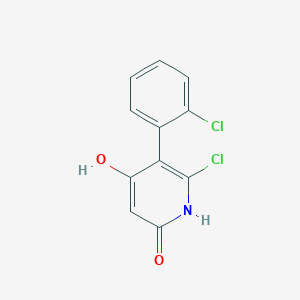

6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol

Vue d'ensemble

Description

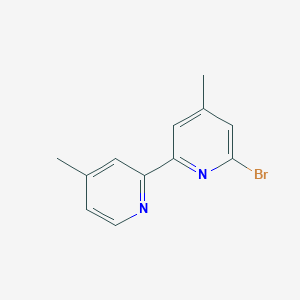

The compound is a chlorinated derivative of pyridinediol with a chlorophenyl group. Pyridinediols are a type of organic compound that contain a pyridine ring, a six-membered ring with one nitrogen atom and two hydroxyl (-OH) groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as trichlorophenols, are produced by electrophilic halogenation of phenol with chlorine .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring with two hydroxyl groups and a chlorophenyl group attached. The positions of these groups on the ring could vary .Applications De Recherche Scientifique

Antiviral Applications

The indole derivatives, which include compounds similar to 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol, have shown promising antiviral activities. For instance, certain indole-based compounds have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could potentially be explored for its efficacy against RNA and DNA viruses, contributing to the development of new antiviral medications.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties. The bioactive aromatic compounds containing the indole nucleus, like 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol, could be utilized in the synthesis of drugs aimed at treating inflammatory diseases. This application is significant in the pharmaceutical industry for the development of new anti-inflammatory agents .

Anticancer Research

The indole nucleus is a common feature in many synthetic drug molecules with anticancer properties. Research into compounds such as 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could lead to the discovery of novel treatments for various cancers. These compounds can bind with high affinity to multiple receptors, which is crucial in the development of targeted cancer therapies .

Antimicrobial Activity

Pyrimidine derivatives, which are structurally related to 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol, have been synthesized and shown to possess inhibitory activity against certain microbial strains. This suggests that 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could also be investigated for its potential as an antimicrobial agent, particularly against gram-positive bacteria like S. aureus and S. saprophyticus .

Antidiabetic Potential

Indole derivatives have been identified to possess antidiabetic properties. Given the structural similarities, 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could be a candidate for the synthesis of new antidiabetic drugs. Its potential to modulate biological pathways related to diabetes is an area of interest for medical research .

Antimalarial Applications

The indole nucleus is present in many compounds with antimalarial activity. As such, 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could be explored for its use in creating treatments for malaria. This application is particularly relevant for the development of new therapeutic agents in regions where malaria is prevalent .

Neuroprotective Effects

Research into indole derivatives has also indicated potential neuroprotective effects. Compounds like 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could be studied for their ability to protect neuronal cells against damage, which is valuable in the treatment of neurodegenerative diseases .

Agricultural Chemicals

Indole derivatives are known to influence plant growth and development. 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol could be utilized in the synthesis of agricultural chemicals, such as plant hormones or growth regulators. This application has implications for enhancing crop yields and improving food security .

Mécanisme D'action

Target of action

Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that “6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol” might also interact with multiple targets in the body.

Mode of action

The mode of action of a compound depends on its structure and the targets it interacts with. For example, some 6-aryl-3(2H)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Some compounds produce active metabolites when metabolized in the body .

Result of action

The molecular and cellular effects of “6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol” would depend on its targets and mode of action. For example, compounds that inhibit calcium ion influx can prevent platelet aggregation .

Action environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For example, the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Propriétés

IUPAC Name |

6-chloro-5-(2-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-7-4-2-1-3-6(7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWRLOPXJYHORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(NC(=O)C=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)

![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)